![molecular formula C16H32O4Si2 B14195956 2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) CAS No. 845815-80-7](/img/structure/B14195956.png)
2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) is a complex organosilicon compound It features a unique structure with two oxirane rings connected by a disiletane core, which is further linked by propane-3,1-diyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) typically involves multiple steps:
Formation of the Disiletane Core: The initial step involves the preparation of the 1,3-dimethyl-1,3-disiletane core. This can be achieved through the reaction of dichlorodimethylsilane with a suitable reducing agent, such as lithium aluminum hydride, under an inert atmosphere.
Attachment of Propane-3,1-diyl Groups: The next step involves the introduction of propane-3,1-diyl groups to the disiletane core. This can be done through a nucleophilic substitution reaction using a suitable halide derivative of propane.
Formation of Oxirane Rings: Finally, the oxirane rings are introduced through an epoxidation reaction. This can be achieved by treating the intermediate compound with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) can undergo various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The disiletane core can be reduced to form silane derivatives.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Peracids, such as m-chloroperoxybenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under an inert atmosphere.
Substitution: Nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Diols: Formed from the oxidation of oxirane rings.
Silane Derivatives: Formed from the reduction of the disiletane core.
Functionalized Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) involves its interaction with various molecular targets and pathways:
Oxirane Rings: The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with target molecules.
Disiletane Core: The disiletane core can undergo redox reactions, influencing the overall reactivity and stability of the compound.
Propane-3,1-diyl Groups: These groups provide flexibility and can influence the spatial arrangement of the compound, affecting its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diisopropoxy-1,3-dimethyl-1,3-disilacyclobutane
- 1,3-Dimethyl-1,3-disilacyclobutane
- 1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane
Uniqueness
2,2’-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane) is unique due to its combination of oxirane rings and a disiletane core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
845815-80-7 |
|---|---|
Formule moléculaire |
C16H32O4Si2 |
Poids moléculaire |
344.59 g/mol |
Nom IUPAC |
2-[3-[1,3-dimethyl-3-[3-(oxiran-2-ylmethoxy)propyl]-1,3-disiletan-1-yl]propoxymethyl]oxirane |
InChI |
InChI=1S/C16H32O4Si2/c1-21(7-3-5-17-9-15-11-19-15)13-22(2,14-21)8-4-6-18-10-16-12-20-16/h15-16H,3-14H2,1-2H3 |
Clé InChI |
JNXXJMSPKSXLQC-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Si](C1)(C)CCCOCC2CO2)CCCOCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
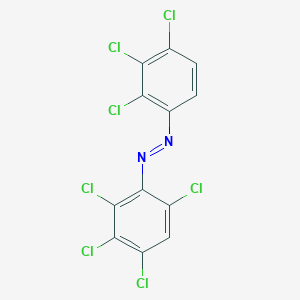
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
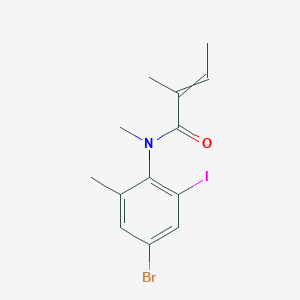
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
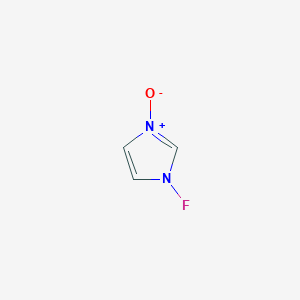
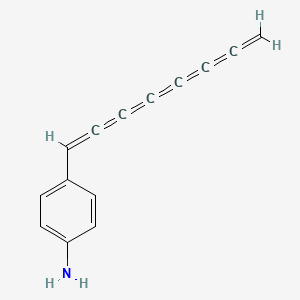
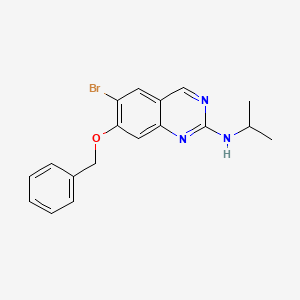
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
